Lipophilicity Profile: LogP as a Differentiator from Trifluoromethoxy and Difluoromethoxy Analogs
The compound's LogP of 2.62150 distinguishes it from its 3-trifluoromethoxy (LogP ≈ 3.1) and 3-difluoromethoxy (LogP ≈ 1.9) analogs, providing a unique lipophilicity profile that may influence membrane permeability and metabolic stability [1]. This difference is critical in medicinal chemistry, where small changes in LogP can drastically alter a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.62150 |
| Comparator Or Baseline | 3-(Trifluoromethoxy)benzoic acid (LogP ≈ 3.1); 3-(Difluoromethoxy)benzoic acid (LogP ≈ 1.9) |
| Quantified Difference | Approximately -0.48 LogP units vs. -OCF3 analog; approximately +0.72 LogP units vs. -OCHF2 analog |
| Conditions | Calculated LogP values (ACD/Labs Percepta Platform) |
Why This Matters
This specific LogP value enables researchers to select a building block with predictable and intermediate lipophilicity for fine-tuning drug-like properties.
- [1] ChemSpider. (2024). CSID:503003. 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. ACD/LogP: 3.28. View Source
